molecular formula C16H17BrN2O2 B5813435 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5813435
M. Wt: 349.22 g/mol
InChI Key: RKAQOQPLXNZONB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

Mechanism of Action

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide exerts its biological effects by modulating the activity of various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Additionally, this compound can activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide for lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant biological effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various disease states. Its anti-inflammatory and anti-cancer properties make it a valuable tool for scientific research, and further studies are needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3,5-dimethylphenol with 2-pyridinemethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to yield this compound.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-cancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-11-7-14(8-12(2)16(11)17)21-10-15(20)19-9-13-5-3-4-6-18-13/h3-8H,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAQOQPLXNZONB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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